Cas no 625437-46-9 (N-(4-Fluorobenzyl)cyclopropanamine)

N-(4-Fluorobenzyl)cyclopropanamine structure
625437-46-9 structure
Nome del prodotto:N-(4-Fluorobenzyl)cyclopropanamine
Numero CAS:625437-46-9
MF:C10H12NF
MW:165.20738
MDL:MFCD07330007
CID:858840
PubChem ID:573031

N-(4-Fluorobenzyl)cyclopropanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-Fluorobenzyl)cyclopropanamine
    • N-Cyclopropyl-4-fluorobenzylamine
    • 4-fluoro-N-cyclopropylbenzylamine
    • N-[(4-fluorophenyl)methyl]cyclopropanamine
    • AC1LCARK
    • AC1Q4MFP
    • ACMC-209n4r
    • CTK5B5272
    • Cyclopropyl-(4-fluoro-benzyl)-amine
    • MolPort-000-938-925
    • N-Cyclopropyl-p-fluorobenzylamine
    • SureCN1239998
    • Cyclopropyl-(4-fluorobenzyl)amine
    • cyclopropyl(4-fluorobenzyl)amine
    • ALBB-015149
    • HMS1750E22
    • N-[(4-fluorophenyl)methyl]cyclopropylamine
    • SCHEMBL1239998
    • N-CYCLOPROPYL-N-(4-FLUOROBENZYL)AMINE
    • 625437-46-9
    • C78362
    • Benzenemethanamine, N-cyclopropyl-4-fluoro- (9CI)
    • N-(4-Fluorobenzyl)cyclopropanamine #
    • DB-349247
    • AKOS000264141
    • STL354800
    • N-CYCLOPROPYL-4-FLUORO-BENZYLAMINE
    • MFCD07330007
    • EN300-14102
    • DTXSID90341434
    • MDL: MFCD07330007
    • Inchi: InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
    • Chiave InChI: YKNFXOCMGURJMK-UHFFFAOYSA-N
    • Sorrisi: C1=C(C=CC(=C1)F)CNC2CC2

Proprietà calcolate

  • Massa esatta: 165.095377549g/mol
  • Massa monoisotopica: 165.095377549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 137
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12Ų
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 1.09
  • Punto di fusione: 186 ºC
  • Punto di ebollizione: 236 ºC
  • Punto di infiammabilità: 96 ºC

N-(4-Fluorobenzyl)cyclopropanamine Informazioni sulla sicurezza

  • Classe di pericolo:8

N-(4-Fluorobenzyl)cyclopropanamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-14102-0.5g
N-[(4-fluorophenyl)methyl]cyclopropanamine
625437-46-9 95%
0.5g
$119.0 2023-02-09
Enamine
EN300-14102-1.0g
N-[(4-fluorophenyl)methyl]cyclopropanamine
625437-46-9 95%
1.0g
$152.0 2023-02-09
Enamine
EN300-14102-5.0g
N-[(4-fluorophenyl)methyl]cyclopropanamine
625437-46-9 95%
5.0g
$499.0 2023-02-09
TRC
F596733-1g
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
1g
$316.00 2023-05-18
TRC
F596733-250mg
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
250mg
$150.00 2023-05-18
TRC
F596733-100mg
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
100mg
$75.00 2023-05-18
TRC
F596733-500mg
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
500mg
$224.00 2023-05-18
Enamine
EN300-14102-0.05g
N-[(4-fluorophenyl)methyl]cyclopropanamine
625437-46-9 95%
0.05g
$36.0 2023-02-09
Chemenu
CM203865-5g
N-(4-fluorobenzyl)cyclopropanamine
625437-46-9 95+%
5g
$400 2021-06-15
Enamine
EN300-14102-250mg
N-[(4-fluorophenyl)methyl]cyclopropanamine
625437-46-9 95.0%
250mg
$19.0 2023-09-30
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:625437-46-9)N-(4-Fluorobenzyl)cyclopropanamine
A1169516
Purezza:99%
Quantità:1g
Prezzo ($):202.0